REACTION_SMILES
|
[CH3:30][S:31]([CH3:32])=[O:33].[Cl:1][c:2]1[cH:3][c:4]([N+:10](=[O:11])[O-:12])[c:5]([NH2:6])[cH:7][c:8]1[Cl:9].[ClH:13].[F:14][C:15]([CH:16]1[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]1)([F:22])[F:23].[K+:24].[K+:25].[O-:26][C:27]([O-:28])=[O:29]>>[Cl:1][c:2]1[cH:3][c:4]([N+:10](=[O:11])[O-:12])[c:5]([NH2:6])[cH:7][c:8]1[N:19]1[CH2:18][CH2:17][CH:16]([C:15]([F:14])([F:22])[F:23])[CH2:21][CH2:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(Cl)c(Cl)cc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(N2CCC(C(F)(F)F)CC2)c(Cl)cc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |